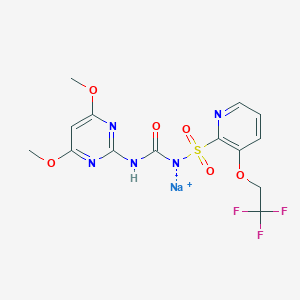
Trifloxysulfuron-Natrium
Übersicht
Beschreibung
Trifloxysulfuron-sodium is a sulfonylurea herbicide known for its post-emergence activity. It is primarily used to control broadleaf weeds and nutsedges in crops such as cotton and sugarcane. The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
Wissenschaftliche Forschungsanwendungen
Trifloxysulfuron-sodium has several scientific research applications:
Agriculture: It is widely used as a herbicide to control weeds in cotton and sugarcane fields. .
Environmental Science: Research has been conducted on its environmental impact, including its persistence in soil and potential to leach into groundwater.
Genetic Studies: The compound has been used to study herbicide tolerance in different cotton genotypes, revealing significant genotypic variation in response to the herbicide.
Wirkmechanismus
Target of Action
Trifloxysulfuron-sodium primarily targets the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids such as valine and isoleucine .
Mode of Action
The herbicide acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential amino acids valine and isoleucine . The disruption in the production of these amino acids hampers protein synthesis and plant growth, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Trifloxysulfuron-sodium is the biosynthesis of branched-chain amino acids . By inhibiting the ALS enzyme, the herbicide prevents the production of valine and isoleucine . These amino acids are vital for protein synthesis and plant growth .
Pharmacokinetics
Trifloxysulfuron-sodium is a systemic herbicide that moves throughout the plant tissue . It is absorbed by the roots, stems, and leaves of the plant and can be translocated both upwards and downwards within the plant . The herbicide is moderately persistent in soil systems but is generally non-persistent in aquatic systems .
Result of Action
The inhibition of ALS leads to a disruption in the synthesis of essential amino acids, which in turn hampers protein synthesis and plant growth . This results in the plant ceasing to grow soon after treatment, with plant death and decomposition occurring over several weeks . The leaves of susceptible plants normally turn yellow, red, or purple after several days, followed by necrosis and death of the growing point .
Action Environment
Trifloxysulfuron-sodium is relatively volatile and, based on its chemical properties, is mobile and may leach to groundwater in some situations . It is moderately persistent in soil systems but is generally non-persistent in aquatic systems . Environmental factors such as soil type, rainfall, and temperature can influence the herbicide’s action, efficacy, and stability .
Vorbereitungsmethoden
The synthesis of trifloxysulfuron-sodium involves several steps:
Formation of Sulfonylurea Intermediate: The process begins with the reaction of trifluoroethoxy pyridine with sulfonyl chloride to form a sulfonyl intermediate.
Coupling Reaction: This intermediate is then coupled with a pyrimidine derivative under controlled conditions to form the sulfonylurea structure.
Neutralization: The final step involves neutralizing the sulfonylurea with sodium hydroxide to obtain trifloxysulfuron-sodium.
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for yield and purity.
Analyse Chemischer Reaktionen
Trifloxysulfuron-sodium undergoes various chemical reactions:
Oxidation: It can participate in oxidation reactions, such as caffeine 8-oxidation and omeprazole sulphoxidation.
Hydroxylation: The compound can also undergo hydroxylation reactions, including midazolam 1’-hydroxylation and midazolam 4-hydroxylation.
Common reagents used in these reactions include oxidizing agents and hydroxylating enzymes. The major products formed are typically hydroxylated or oxidized derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Trifloxysulfuron-sodium belongs to the sulfonylurea class of herbicides, which includes other compounds such as:
Sulfentrazone: Another herbicide used for weed control in various crops.
Tebuthiuron: Known for its use in non-crop areas for controlling woody plants and perennial weeds.
Compared to these compounds, trifloxysulfuron-sodium is unique due to its high aqueous solubility, moderate persistence in soil, and specific inhibition of the ALS enzyme .
Eigenschaften
CAS-Nummer |
199119-58-9 |
|---|---|
Molekularformel |
C14H14F3N5NaO6S |
Molekulargewicht |
460.34 g/mol |
IUPAC-Name |
sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide |
InChI |
InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23); |
InChI-Schlüssel |
WUIQUAIOZQKMOU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+] |
Isomerische SMILES |
COC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)/[O-])OC.[Na+] |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na] |
Key on ui other cas no. |
199119-58-9 |
Piktogramme |
Environmental Hazard |
Synonyme |
N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide Sodium Salt; CGA 362622; Envoke; Monument; NOJ 120; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trifloxysulfuron-sodium?
A1: Trifloxysulfuron-sodium is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, ]
Q2: What are the downstream effects of ALS inhibition by trifloxysulfuron-sodium?
A2: Inhibition of ALS leads to a shortage of branched-chain amino acids, which are crucial for protein synthesis and cell growth. [, ] This ultimately results in the cessation of growth and death of susceptible plants. [, , ]
Q3: What is the molecular formula and weight of trifloxysulfuron-sodium?
A3: Trifloxysulfuron-sodium has a molecular formula of C16H13F3N4O6S·Na and a molecular weight of 454.36 g/mol. []
Q4: Does the addition of adjuvants influence the efficacy of trifloxysulfuron-sodium?
A4: Yes, studies indicate that the efficacy of trifloxysulfuron-sodium is significantly enhanced by the addition of adjuvants like nonionic surfactants (NIS), organosilicones, or oil-based adjuvants. [, ]
Q5: How does rainfall affect the performance of trifloxysulfuron-sodium?
A5: Excessive rainfall can negatively impact the efficacy of trifloxysulfuron-sodium, potentially by leaching the herbicide below the root zone of target weeds. []
Q6: Is there evidence suggesting that trifloxysulfuron-sodium might be detrimental to beneficial soil microorganisms?
A6: Research indicates that trifloxysulfuron-sodium can impact soil microbial activity. For instance, a study observed a reduction in soil microbial biomass and an increase in the metabolic quotient in soils treated with trifloxysulfuron-sodium. []
Q7: Which weed species are effectively controlled by trifloxysulfuron-sodium?
A7: Trifloxysulfuron-sodium effectively controls various weed species, including Florida beggarweed (Desmodium tortuosum), pitted morningglory (Ipomoea lacunosa), redweed (Melochia corchorifolia), and sicklepod (Senna obtusifolia). [] It also demonstrates good control of torpedograss (Panicum repens) under suitable rainfall conditions. []
Q8: Are there weed species that exhibit resistance to trifloxysulfuron-sodium?
A8: While trifloxysulfuron-sodium provides excellent control of many weed species, it has shown poor control of smallflower morningglory (Jacquemontia tamnifolia) in cotton. []
Q9: In which crops is trifloxysulfuron-sodium registered for use?
A9: Trifloxysulfuron-sodium is registered for use in various crops, including cotton, sugarcane, and bermudagrass turf. [, , ]
Q10: What are the potential benefits of using trifloxysulfuron-sodium in combination with other herbicides?
A10: Combining trifloxysulfuron-sodium with other herbicides, such as fluometuron, can provide better control of certain weed species like smallflower morningglory compared to using trifloxysulfuron-sodium alone. [] This strategy can also help to prevent the development of herbicide resistance in weed populations.
Q11: Can trifloxysulfuron-sodium be used as part of an integrated weed management strategy?
A11: Yes, research suggests that integrating mechanical weed control methods, such as plowing and disking, with applications of trifloxysulfuron-sodium can effectively manage weeds like Cyperus rotundus in sugarcane fields. [] This approach combines the benefits of both methods for a more robust and sustainable weed management program.
Q12: Are there concerns about the leaching potential of trifloxysulfuron-sodium and its impact on groundwater?
A13: Research indicates that trifloxysulfuron-sodium can leach through the soil profile, especially in acidic soils and under heavy rainfall conditions. [, , ] This leaching potential raises concerns about the contamination of groundwater resources, highlighting the need for careful management practices when using this herbicide.
Q13: What is being done to assess and mitigate the environmental risks associated with trifloxysulfuron-sodium?
A14: Studies have investigated the adsorption and desorption characteristics of trifloxysulfuron-sodium in various soil types. [] Understanding these properties is crucial in predicting the herbicide's behavior and potential for movement in the environment. This knowledge can then be used to develop effective strategies for minimizing off-target movement and environmental contamination.
Q14: Can phytoremediation be employed to remediate soil contaminated with trifloxysulfuron-sodium?
A15: Yes, research suggests that certain plant species, such as Stizolobium aterrimum (black velvet bean) and Canavalia ensiformis (jack bean), can be used for phytoremediation of trifloxysulfuron-sodium contaminated soils. [, , , , ] These plants demonstrate an ability to reduce the levels of trifloxysulfuron-sodium in the soil, potentially mitigating its negative environmental impact.
Q15: What factors influence the effectiveness of phytoremediation using S. aterrimum and C. ensiformis?
A16: The effectiveness of phytoremediation using these species can be influenced by various factors, including the level of soil contamination, plant population density, and soil moisture content. [, , , ] Understanding these factors is crucial for optimizing phytoremediation strategies and achieving efficient removal of trifloxysulfuron-sodium from contaminated soils.
Q16: What are some potential areas for future research on trifloxysulfuron-sodium?
A17: Future research on trifloxysulfuron-sodium could focus on:* Developing formulations or application methods that minimize its leaching potential and environmental impact.* Investigating the long-term effects of trifloxysulfuron-sodium on soil microbial communities and soil health.* Identifying and characterizing the mechanisms of resistance to trifloxysulfuron-sodium in weed species.* Exploring the use of biosurfactants as safer alternatives to synthetic adjuvants for enhancing herbicide efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



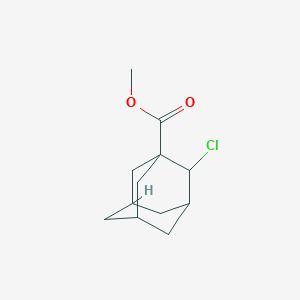

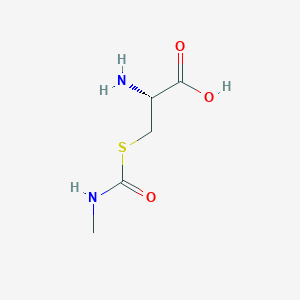
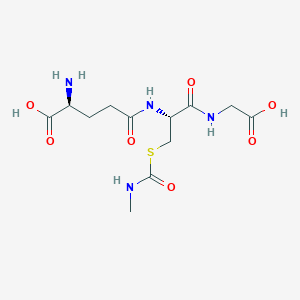
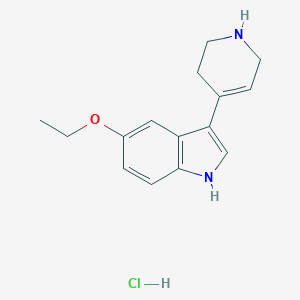
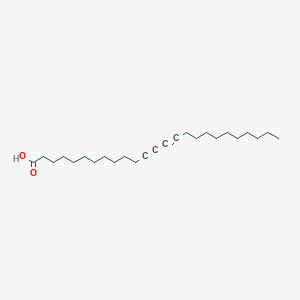

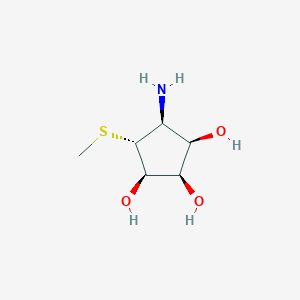




![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
